molecular formula C3H5N3O B14201307 2-Imino-2,5-dihydro-1,3-oxazol-4-amine CAS No. 832134-03-9

2-Imino-2,5-dihydro-1,3-oxazol-4-amine

Cat. No.: B14201307
CAS No.: 832134-03-9
M. Wt: 99.09 g/mol
InChI Key: LYUIPJPNURYSRN-UHFFFAOYSA-N
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Description

2-Imino-2,5-dihydro-1,3-oxazol-4-amine is a heterocyclic compound featuring a partially saturated oxazole core with an imino (-NH) group at position 2 and an amine (-NH2) at position 2. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

832134-03-9

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

2-imino-5H-1,3-oxazol-4-amine

InChI

InChI=1S/C3H5N3O/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6)

InChI Key

LYUIPJPNURYSRN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(=N)O1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2,5-dihydro-1,3-oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoacetamide with an aldehyde in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2,5-dihydro-1,3-oxazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds. These products can have significant applications in pharmaceuticals and materials science.

Scientific Research Applications

2-Imino-2,5-dihydro-1,3-oxazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in drug discovery, particularly as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Imino-2,5-dihydro-1,3-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. Its imino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical parameters of 2-Imino-2,5-dihydro-1,3-oxazol-4-amine with related heterocycles:

Compound Name Molecular Formula Average Mass (g/mol) Key Functional Groups Ring Saturation Notable Substituents
This compound C3H5N3O 99.09 (calculated) Imino, amine, oxazole Partially (2,5-dihydro) None (parent structure)
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine C4H4N6O2 168.12 Dual oxadiazole rings, amines Fully unsaturated Amino groups at positions 3 and 5
5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine C10H12N2O 176.22 Amine, oxazole, methylphenyl Partially (4,5-dihydro) 4-Methylphenyl at position 5
N-(3-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine C22H16N4O2 369.39 Benzoxazole, oxadiazole, aryl Fully unsaturated Aryl and methylphenyl substituents

Key Observations :

  • Ring Saturation: The dihydro-oxazole core in this compound introduces conformational flexibility compared to fully unsaturated analogs like oxadiazoles .
  • Substituent Effects : Aryl-substituted analogs (e.g., benzoxazole derivatives in ) exhibit higher molecular masses and altered electronic profiles due to extended conjugation .
Reactivity
  • Nucleophilicity: The amine group in this compound is more nucleophilic than in fully aromatic systems due to reduced electron withdrawal from the partially saturated ring .

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